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molecular formula C8H7FO2 B8650114 7-Fluoro-2,3-dihydrobenzofuran-3-ol

7-Fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No. B8650114
M. Wt: 154.14 g/mol
InChI Key: YIHJHVSDENEPEU-UHFFFAOYSA-N
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Patent
US08729084B2

Procedure details

To a solution of 7-fluoro-2,3-dihydrobenzofuran-3-ol (4.6 g, 29 8 mmol) in pyridine (93 mL) at 0° C. was added SOCl2 (21.7 mL, 298 mmol) dropwise. Upon completion of addition, the mixture was stirred at 0° C. for 1.5 h. At the conclusion of this period, the reaction mixture was carefully quenched with aqueous NaHCO3 (saturated, 100 mL) to reach a pH=9. Once at the prescribed pH, the reaction mixture was extracted with CH2Cl2 (4×15 mL). The combined organic layers were washed with aqueous NaHCO3 (5%, 40 mL), water (40 mL), and then concentrated to yield the crude product. The crude product was dissolved in CH2Cl2 (50 mL), washed with aqueous HCl (1 N, 5×10 mL), and then water (40 mL). The organic layer was separated, dried (MgSO4), filtered, and concentrated to afford Compound 1C as a brown oil (2.56 g). 1H NMR (500 MHz, CDCl3) δ ppm 7.67 (d, J=2.2 Hz, 1 H), 7.33-7.40 (m, 1 H), 7.17 (td, J=8.0, 4.4 Hz, 1 H), 7.04 (dd, J=10.7, 8.0 Hz, 1 H), 6.79-6.85 (m, 1 H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[O:9][CH2:8][CH:7](O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.O=S(Cl)Cl>N1C=CC=CC=1.C(Cl)Cl>[F:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
FC1=CC=CC=2C(COC21)O
Name
Quantity
21.7 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
93 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
At the conclusion of this period, the reaction mixture was carefully quenched with aqueous NaHCO3 (saturated, 100 mL)
EXTRACTION
Type
EXTRACTION
Details
Once at the prescribed pH, the reaction mixture was extracted with CH2Cl2 (4×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous NaHCO3 (5%, 40 mL), water (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
WASH
Type
WASH
Details
washed with aqueous HCl (1 N, 5×10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=CC=2C=COC21
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 235.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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